N-(2-Methoxyphenyl)-N,N'-diphenylthiourea
Description
N-(2-Methoxyphenyl)-N,N’-diphenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group (–CSNH–) bonded to two phenyl groups and one 2-methoxyphenyl group
Properties
CAS No. |
61793-18-8 |
|---|---|
Molecular Formula |
C20H18N2OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-1,3-diphenylthiourea |
InChI |
InChI=1S/C20H18N2OS/c1-23-19-15-9-8-14-18(19)22(17-12-6-3-7-13-17)20(24)21-16-10-4-2-5-11-16/h2-15H,1H3,(H,21,24) |
InChI Key |
WSVJBOYANMOBKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methoxyphenyl)-N,N’-diphenylthiourea can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with diphenylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-Methoxyphenyl)-N,N’-diphenylthiourea may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pH control ensures consistent product quality. The final product is often isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-N,N’-diphenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
N-(2-Methoxyphenyl)-N,N’-diphenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism by which N-(2-Methoxyphenyl)-N,N’-diphenylthiourea exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylthiourea: Lacks the 2-methoxyphenyl group, resulting in different chemical properties.
N-(2-Methoxyphenyl)thiourea: Contains only one phenyl group, leading to variations in reactivity and applications.
N,N’-Di-p-tolylthiourea: Substitutes the phenyl groups with p-tolyl groups, affecting its chemical behavior.
Uniqueness
N-(2-Methoxyphenyl)-N,N’-diphenylthiourea is unique due to the presence of both 2-methoxyphenyl and diphenyl groups, which confer distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
